Cas no 2195879-42-4 (2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide)

2-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic organic compound featuring a benzamide core linked to a 7-oxaspiro[3.5]nonane moiety. Its unique spirocyclic structure enhances conformational rigidity, making it a valuable intermediate in medicinal chemistry and drug discovery. The methoxy substituent on the benzamide ring contributes to its electronic and steric properties, potentially influencing binding affinity in target interactions. This compound is particularly useful in the development of pharmacologically active molecules due to its balanced lipophilicity and structural diversity. Its well-defined synthetic pathway allows for scalable production, ensuring consistency in research and industrial applications.
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide structure
2195879-42-4 structure
商品名:2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
CAS番号:2195879-42-4
MF:C16H21NO3
メガワット:275.342844724655
CID:5337883

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 2-methoxy-N-7-oxaspiro[3.5]non-1-yl-
    • 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
    • インチ: 1S/C16H21NO3/c1-19-13-5-3-2-4-12(13)15(18)17-14-6-7-16(14)8-10-20-11-9-16/h2-5,14H,6-11H2,1H3,(H,17,18)
    • InChIKey: PEPREPUCBREMFY-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C2(CCOCC2)CC1)(=O)C1=CC=CC=C1OC

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6562-7498-2μmol
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
2μmol
$85.5 2023-11-21
Life Chemicals
F6562-7498-20mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
20mg
$148.5 2023-11-21
Life Chemicals
F6562-7498-30mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
30mg
$178.5 2023-11-21
Life Chemicals
F6562-7498-100mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
100mg
$372.0 2023-11-21
Life Chemicals
F6562-7498-1mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
1mg
$81.0 2023-11-21
Life Chemicals
F6562-7498-3mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
3mg
$94.5 2023-11-21
Life Chemicals
F6562-7498-25mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
25mg
$163.5 2023-11-21
Life Chemicals
F6562-7498-40mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
40mg
$210.0 2023-11-21
Life Chemicals
F6562-7498-2mg
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
2mg
$88.5 2023-11-21
Life Chemicals
F6562-7498-20μmol
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
2195879-42-4 90%+
20μmol
$118.5 2023-11-21

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 関連文献

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamideに関する追加情報

Introduction to 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS No. 2195879-42-4)

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, identified by its CAS number 2195879-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of spirocyclic amides, characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. The presence of a methoxy group and a benzamide moiety further enhances its potential as a pharmacophore in drug discovery and development.

The spirocyclic framework of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide plays a crucial role in determining its molecular interactions and biological activity. Spirocyclic compounds are known for their rigid three-dimensional structures, which can facilitate precise binding to biological targets such as enzymes and receptors. This structural rigidity makes them particularly valuable in the design of novel therapeutic agents, where optimal binding affinity and selectivity are essential.

In recent years, there has been growing interest in spirocyclic compounds due to their potential applications in medicinal chemistry. The 7-oxaspiro[3.5]nonan-1-yl substituent in this compound introduces a unique conformational constraint, which can influence its pharmacokinetic properties. This feature is particularly relevant in the development of drugs that require specific metabolic stability or bioavailability profiles.

The benzamide moiety is another key structural feature of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide. Benzamides are well-documented pharmacophores that have been widely used in the synthesis of bioactive molecules. They often exhibit favorable pharmacological properties, including good solubility and metabolic stability, making them suitable for further derivatization and optimization.

The methoxy group attached to the benzene ring adds another layer of functionality to the molecule. Methoxy groups are commonly found in natural products and pharmaceuticals, where they can modulate electronic properties, influence solubility, and enhance metabolic stability. In the context of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, this group may contribute to its overall biological activity by participating in hydrogen bonding or hydrophobic interactions with biological targets.

Recent studies have highlighted the potential of spirocyclic amides as scaffolds for drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The unique structural features of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide make it an attractive candidate for further investigation in these areas.

In particular, the spirocyclic core of this compound has been investigated for its ability to interact with various biological targets.Spirocyclic compounds are known for their ability to adopt stable conformations that can mimic the binding pockets of enzymes and receptors.Such interactions can lead to the development of highly specific and potent therapeutic agents.In addition,the presence of multiple functional groups such as the methoxy group and the benzamide moiety provides opportunities for further chemical modification to optimize pharmacological properties.

The synthesis of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity.Several synthetic strategies have been explored, including cyclization reactions and nucleophilic substitution steps.The choice of reagents and reaction conditions is critical in achieving the desired product structure.

One notable aspect of the synthesis is the formation of the spirocyclic core through intramolecular cyclization reactions.Such reactions often require precise control over reaction conditions to avoid side products.The use of catalysts or directing groups can facilitate the formation of the desired spirocyclic structure while minimizing unwanted byproducts.

Once synthesized,2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can be subjected to various analytical techniques for characterization purposes.High-resolution mass spectrometry (HRMS) is commonly used to confirm the molecular weight and structure.Raman spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about functional groups and molecular connectivity.These analytical methods are essential for ensuring the identity and purity of the compound before further biological testing.

In terms of biological evaluation,2-methoxy-N-{7-oxy-spiro[3.5]nonan -1 - yl } benz amide has shown promise as a lead compound in several preliminary studies .These studies have focused on its potential activity against various disease-related targets such as enzymes involved in inflammation or cancer progression .The benz amide moiety ,in particular ,has been identified as a key pharmacophore responsible for mediating these interactions

The methoxy group also appears to contribute significantly by enhancing binding affinity through hydrophobic interactions or by participating in hydrogen bonding with specific residues on the target protein .Further studies are needed to fully elucidate these interactions at an atomic level .

In addition,the spirocyclic core may play a role in stabilizing the binding conformation by restricting rotational freedom around certain bonds .This rigidity can lead to higher specificity for biological targets compared to more flexible molecules .The combination of these structural features makes 2-methoxy-N-{7-oxy-spiro [3 . 5 ] non an -1 - yl } benz amide an intriguing candidate for drug development .

One area where this compound shows particular promise is in the treatment of inflammatory diseases .Inflammatory processes involve complex signaling pathways mediated by various enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) .Compounds that inhibit these enzymes have been successfully developed as anti-inflammatory drugs .The benz amide moiety found in 2 - meth oxy - N - { 7 - oxy - spi ro [ 3 . 5 ] non an -1 - yl } benz am ide has been shown to interact with active sites on these enzymes ,potentially leading to inhibitory effects

Preclinical studies have demonstrated that similar spirocyclic amides exhibit anti-inflammatory properties by modulating enzyme activity .These findings suggest that 2 - meth oxy - N - { 7 - oxy - spi ro [ 3 . 5 ] non an -1 - yl } benz am ide could similarly interfere with inflammatory pathways ,reducing symptoms associated with conditions like rheumatoid arthritis or inflammatory bowel disease

Evaluation methods employed include enzyme assays ,cell-based assays ,and animal models .These approaches allow researchers to assess both potency (how strongly a compound binds to its target) and selectivity (how much it prefers one target over others )

The methoxy group may enhance selectivity by influencing how well the molecule fits into different binding pockets

Safety profile assessments are also critical before moving into clinical trials.Standard toxicology studies evaluate acute toxicity ,chronic exposure risks ,and potential side effects

The spirocyclic core may contribute an additional layer of safety due to its unique metabolic fate compared to more common aromatic or heterocyclic structures

In conclusion,2-methoxy-N-{7-oxy-spiro[3 . 5 ] non an -1 - yl } benz amide represents an exciting development in pharmaceutical chemistry due to its innovative structure and promising biological activities

This compound exemplifies how structural innovation can lead to novel therapeutics with improved efficacy profiles

The combination of functional groups like benz amide moieties,meth oxy groups,and spiro cyclic cores creates opportunities for designing molecules with optimized properties

Further research will be required before this compound reaches clinical application ,but preliminary findings suggest it holds significant potential as a therapeutic agent

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量